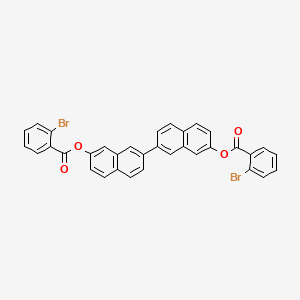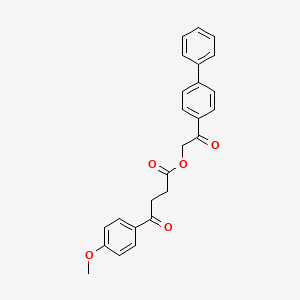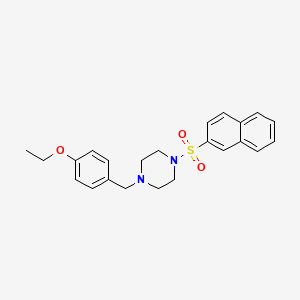
2,2'-Binaphthalene-7,7'-diyl bis(2-bromobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate): is a chemical compound with the molecular formula C34H20Br2O4 and a molecular weight of 652.3282 . This compound is known for its unique structure, which includes two naphthalene units connected by a central bond, with each naphthalene unit further bonded to a bromobenzoate group. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate) typically involves the reaction of 2,2’-binaphthalene with 2-bromobenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the esterification process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene units can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include derivatives with substituted functional groups in place of the bromine atoms.
Oxidation Reactions: Products include quinones or other oxidized forms of the naphthalene units.
Reduction Reactions: Products include alcohols or other reduced forms of the ester groups.
Scientific Research Applications
2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical probes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of 2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate) involves its interaction with specific molecular targets. The bromobenzoate groups can participate in various chemical reactions, allowing the compound to modify or inhibit the activity of target molecules. The naphthalene units provide a rigid and planar structure, which can facilitate binding to certain proteins or enzymes, thereby influencing their function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2’-Binaphthalene: A simpler analog without the bromobenzoate groups, used in various organic synthesis applications.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use as a ligand in asymmetric catalysis.
2,2’-Dinaphthyl: Another related compound with different substituents, used in materials science and organic electronics.
Uniqueness: 2,2’-Binaphthalene-7,7’-diyl bis(2-bromobenzoate) is unique due to the presence of both naphthalene and bromobenzoate groups, which impart distinct chemical reactivity and physical properties. This combination allows for a wide range of applications in various scientific fields, making it a versatile and valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C34H20Br2O4 |
|---|---|
Molecular Weight |
652.3 g/mol |
IUPAC Name |
[7-[7-(2-bromobenzoyl)oxynaphthalen-2-yl]naphthalen-2-yl] 2-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O4/c35-31-7-3-1-5-29(31)33(37)39-27-15-13-21-9-11-23(17-25(21)19-27)24-12-10-22-14-16-28(20-26(22)18-24)40-34(38)30-6-2-4-8-32(30)36/h1-20H |
InChI Key |
JWYJRBZGXLJOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)C4=CC5=C(C=C4)C=CC(=C5)OC(=O)C6=CC=CC=C6Br)C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
![4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10887931.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)

![7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
![3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one](/img/structure/B10887953.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
![4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)

![{4-bromo-2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10887988.png)
![ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10887990.png)
